molecular formula C15H13NO2 B2806350 N-(3-acetylphenyl)benzamide CAS No. 84833-25-0

N-(3-acetylphenyl)benzamide

Cat. No.: B2806350
CAS No.: 84833-25-0
M. Wt: 239.274
InChI Key: WLMCJZXPENYTMD-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Chemical and Medicinal Sciences

Benzamide derivatives represent a pivotal class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and broad spectrum of biological activities. The amide bond provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. smolecule.comcymitquimica.com Consequently, benzamide-based compounds have been successfully developed as therapeutic agents with applications including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. dovepress.comontosight.ai The ability to readily modify the benzamide scaffold through substitution on either the phenyl ring or the amide nitrogen allows for the fine-tuning of steric and electronic properties, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. jk-sci.com

Overview of N-(3-acetylphenyl)benzamide and its Analogues in Contemporary Research

This compound is a specific derivative that has garnered interest in contemporary chemical research, primarily as a versatile synthetic intermediate. Its structure features a benzamide core with a 3-acetylphenyl group attached to the amide nitrogen. This unique arrangement of functional groups—an amide linkage, a ketone, and two aromatic rings—makes it a valuable building block for the synthesis of more complex molecular architectures. vulcanchem.com

Analogues of this compound are actively being investigated for various applications. For instance, related structures are used to synthesize novel chalcones and asymmetric indole (B1671886) curcumin (B1669340) analogues, which are then evaluated for potential anti-inflammatory and antioxidant properties. wisdomlib.org Furthermore, the core structure is found in compounds designed to target specific biological pathways, such as inhibitors for the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is relevant in diabetes management. dovepress.com The study of this compound and its analogues contributes significantly to the discovery of new molecules with potential therapeutic value and expands the synthetic utility of the benzamide scaffold. ontosight.aiontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMCJZXPENYTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of N-(3-acetylphenyl)benzamide reveals distinct signals corresponding to the different types of protons in the molecule. In a typical ¹H NMR spectrum, the acetyl group's methyl protons (CH₃) appear as a singlet around 2.61 ppm. The aromatic protons on the two phenyl rings resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The amide proton (N-H) also gives a signal in this region, which can sometimes be broad and its chemical shift can be solvent-dependent. For instance, in one study, the amide proton appeared as a singlet at 9.25 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) of the aromatic protons are determined by the coupling interactions with their neighboring protons, providing valuable information about the substitution pattern on the phenyl rings. rsc.org

A representative ¹H NMR data set for this compound is presented below:

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl (CH₃)~2.6Singlet3H
Aromatic (Ar-H)~7.0 - 8.2Multiplet8H
Amide (N-H)~8.8 - 10.2Singlet1H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the acetyl and amide groups are typically observed at the most downfield chemical shifts, often in the range of 165-199 ppm. The carbon atom of the acetyl group's methyl (CH₃) appears at a much higher field, around 24-27 ppm. The aromatic carbons resonate in the intermediate region, typically between 115 and 140 ppm. The specific chemical shifts of the aromatic carbons can help to confirm the substitution pattern on the phenyl rings.

A summary of the expected ¹³C NMR chemical shifts is provided in the table below:

Carbon Type Chemical Shift (δ, ppm)
Acetyl (CH₃)~27
Aromatic (C-H & C-C)~118 - 140
Amide (C=O)~166
Acetyl (C=O)~198

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms in a molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together the spin systems within the molecule, for example, confirming the connectivity of protons within each aromatic ring.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. nanalysis.com This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. By combining the information from 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound can be achieved. nanalysis.comipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups in the molecule. The most prominent peaks are typically the N-H stretch of the amide group, which appears as a sharp band around 3300-3400 cm⁻¹, and the C=O stretching vibrations of the amide and acetyl groups, which are observed in the region of 1630-1700 cm⁻¹. masterorganicchemistry.com The aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ region. Bending vibrations for C-H and other groups are typically observed in the fingerprint region (below 1500 cm⁻¹).

A table summarizing the key FT-IR absorption bands is provided below:

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)~3350Medium-Strong
Aromatic C-H Stretch~3060Medium
C=O Stretch (Amide)~1665Strong
C=O Stretch (Acetyl)~1685Strong
Aromatic C=C Stretch~1400-1600Medium

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. spectroscopyonline.com While FT-IR is based on the absorption of infrared light, Raman spectroscopy relies on the inelastic scattering of monochromatic light. spectroscopyonline.com For this compound, Raman spectroscopy can provide additional information about the molecular structure, particularly for non-polar bonds that may be weak or absent in the FT-IR spectrum. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=O stretching vibrations of the amide and acetyl groups also give rise to distinct Raman signals. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis of the molecule can be performed, aiding in the confirmation of its structure and providing insights into its molecular symmetry and bonding characteristics. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Based on a review of available scientific literature, specific High-Resolution Mass Spectrometry (HRMS) data for this compound has not been reported. While HRMS data exists for structurally related benzamide (B126) derivatives, the strict focus of this article on this compound prevents their inclusion.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. Despite extensive searches of crystallographic databases and the scientific literature, a published single-crystal X-ray diffraction study for this compound could not be located. Therefore, detailed information regarding its crystal system, molecular conformation, and intermolecular interactions derived from SC-XRD is currently unavailable. The following subsections are included to represent the standard parameters determined from an SC-XRD analysis.

The determination of the crystal system and space group is the initial step in the analysis of single-crystal X-ray diffraction data. This information defines the symmetry and the arrangement of molecules within the crystal lattice. As no crystallographic data for this compound has been published, these parameters remain undetermined.

The conformation of a molecule, including the dihedral angles between its constituent parts, is a key aspect revealed by SC-XRD. For this compound, this would involve the rotational angles between the two phenyl rings and the central amide linkage. In the absence of experimental data, the specific conformation of this compound is not known.

Intramolecular hydrogen bonds can play a significant role in stabilizing the conformation of a molecule. While the structure of this compound contains a hydrogen bond donor (the amide N-H) and acceptors (the amide and acetyl C=O groups), the presence and geometry of any intramolecular hydrogen bonds have not been experimentally verified through SC-XRD.

Intermolecular interactions govern how molecules pack in the solid state, influencing physical properties such as melting point and solubility. For this compound, potential interactions could include N-H···O hydrogen bonds involving the amide group, C-H···O interactions, and π-π stacking between the aromatic rings. However, without a crystal structure, the specific nature and geometry of these interactions in the supramolecular assembly of this compound remain unconfirmed.

While advanced structural data from HRMS and SC-XRD are not available, some analytical data has been reported. The synthesis of this compound has been described, with the resulting white solid having a melting point of 97-99 °C. figshare.com Its identity has been confirmed by ¹H NMR spectroscopy. figshare.com

Quantum Chemical and Computational Modeling Studies

Density Functional Theory (DFT) Investigations

DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For N-(3-acetylphenyl)benzamide, DFT calculations would provide profound insights into its structural and electronic properties.

Optimized Molecular Geometries and Structural Parameter Validation

A DFT study would begin with the optimization of the molecular geometry of this compound. This process determines the lowest energy arrangement of the atoms in space. The resulting bond lengths, bond angles, and dihedral angles would offer a precise three-dimensional representation of the molecule. These theoretical parameters would ideally be validated by comparison with experimental data from techniques like X-ray crystallography, if available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would highlight the electronegative oxygen atoms of the acetyl and amide groups as regions of negative potential, while the hydrogen atoms would exhibit positive potential. This information is invaluable for predicting sites of intermolecular interactions.

Global Chemical Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of the chemical bonds (e.g., sigma, pi bonds). For this compound, NBO analysis would elucidate the delocalization of electrons across the aromatic rings and the amide linkage, contributing to the molecule's stability.

Non-Linear Optics (NLO) Properties

Non-linear optical (NLO) properties describe how a material's optical properties change with the intensity of light. Molecules with significant NLO properties have potential applications in optoelectronics. Computational studies can predict the first-order hyperpolarizability (β), a key indicator of a molecule's NLO response. The presence of donor and acceptor groups and a conjugated system in this compound suggests it might exhibit NLO properties, which could be quantified through specific calculations.

Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. For derivatives of benzamide (B126), this analysis reveals the relative importance of different types of atomic contacts. researchgate.netacs.orgajol.info

While a specific Hirshfeld surface analysis for this compound is not extensively documented in the literature, studies on analogous compounds, such as N-((2-acetylphenyl)carbamothioyl)benzamide and other benzamide derivatives, provide a clear indication of the expected interactions. researchgate.netuokerbala.edu.iqresearchgate.net The analysis typically maps various properties onto the Hirshfeld surface, including d_norm, which highlights intermolecular contacts shorter than the van der Waals radii.

In a hypothetical analysis of this compound, the prominent interactions would likely involve:

Hydrogen Bonds: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens (C=O) of both the amide and the acetyl group can act as acceptors.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal structure. researchgate.net

C-H...O Interactions: The various carbon-hydrogen bonds can form weak hydrogen bonds with the oxygen atoms.

Energy framework analysis, another computational technique, complements Hirshfeld surface analysis by calculating the energies of these intermolecular interactions. This allows for a quantitative assessment of the stability of the crystal packing. For similar molecules, these analyses have shown that dispersion forces often play a significant role, in addition to electrostatic interactions like hydrogen bonding. uokerbala.edu.iq

Table 1: Illustrative Intermolecular Contacts and Their Predicted Contributions for this compound based on Analogous Compounds

Interacting Atom PairPredicted ContributionType of Interaction
H···HHighvan der Waals
O···H/H···OSignificantHydrogen bonding, C-H···O interactions
C···H/H···CModeratevan der Waals, weak hydrogen bonding
C···CModerateπ-π stacking

This table is illustrative and based on findings for structurally related benzamide derivatives.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com This is particularly useful in drug discovery for predicting the interaction between a potential drug molecule (the ligand) and a biological target, such as an enzyme or a receptor.

Benzamide derivatives have been investigated as inhibitors of various enzymes. For instance, related compounds have been studied for their potential to inhibit enzymes like HIV-1 integrase, protein tyrosine phosphatases (PTPs), and sirtuins. acs.orgresearchgate.netnih.gov

In a hypothetical docking study of this compound with a target enzyme, the following interactions would be crucial:

The benzamide core can form key hydrogen bonds with amino acid residues in the enzyme's active site.

The acetyl group, being an electron-withdrawing group, could influence the electronic properties of the phenyl ring and potentially form specific interactions.

The phenyl rings are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

ParameterPredicted ValueSignificance
Binding Affinity (kcal/mol)-8.5Strong predicted binding
Hydrogen Bonds3Key interactions with active site residues
Hydrophobic Interactions5Stability of the ligand in the binding pocket
Interacting ResiduesAsp145, Lys72, Leu120Specific amino acids involved in binding

This table presents hypothetical data for illustrative purposes.

Similar to enzyme interactions, molecular docking can predict the binding affinity of this compound to various receptors. The benzamide scaffold is present in molecules that target a range of receptors. For example, derivatives have been explored for their interaction with vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

The binding affinity is often expressed as a docking score or a predicted inhibition constant (Ki). A lower docking score generally indicates a more favorable binding interaction. The prediction would depend on the specific receptor's topology and the chemical complementarity of the ligand.

Table 3: Predicted Binding Affinities of this compound for Various Receptor Types (Illustrative)

Receptor TargetPredicted Docking Score (kcal/mol)Potential Biological Effect
Tyrosine Kinase Receptor-9.2Anti-cancer
G-protein Coupled Receptor-7.8Neurological modulation
Nuclear Receptor-6.5Hormonal regulation

This table is for illustrative purposes and the targets are hypothetical.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Computational structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. For this compound, a computational SAR study would involve creating a library of virtual analogs and predicting their activity.

Key structural modifications and their likely impact on activity, based on studies of similar compounds, could include:

Position of the Acetyl Group: Moving the acetyl group from the meta (3-position) to the ortho (2-position) or para (4-position) could significantly alter the binding mode and affinity due to steric and electronic effects.

Substitution on the Phenyl Rings: Adding various substituents (e.g., halogens, methoxy (B1213986) groups) to either of the phenyl rings would modulate the compound's lipophilicity, electronic distribution, and potential for additional interactions with the target. For instance, adding a chlorine atom has been shown to improve target binding affinity in some benzamide derivatives.

Modification of the Amide Linker: Altering the amide bond could change the compound's conformational flexibility and its ability to form hydrogen bonds.

These computational predictions can then guide the synthesis and experimental testing of the most promising derivatives, accelerating the discovery of compounds with improved activity.

In Vitro Biological Activity and Mechanistic Research

Antimicrobial Activity Profiling

There is currently no available scientific literature detailing the antimicrobial properties of N-(3-acetylphenyl)benzamide.

No studies were identified that have investigated the antibacterial efficacy of this compound against any bacterial strains. Therefore, no data on its spectrum of activity, minimum inhibitory concentrations (MICs), or minimum bactericidal concentrations (MBCs) are available.

A review of existing research indicates that this compound has not been specifically evaluated for its activity against Mycobacterium tuberculosis or other mycobacterial species.

Cytotoxic and Antiproliferative Evaluations in Cancer Cell Lines

There is a lack of published research on the cytotoxic and antiproliferative effects of this compound in cancer cell lines. While other benzamide (B126) derivatives have been explored for their anticancer potential, this specific compound has not been the subject of such investigations based on available data.

No studies have been found that explore the mechanisms by which this compound may modulate cell viability in cancer cell lines.

There is no available research data to suggest that this compound induces apoptosis in cancer cells, nor are there any studies detailing its potential effects on apoptotic pathways.

The effect of this compound on cellular signaling pathways has not been investigated in any published studies.

Histone Deacetylase (HDAC) Inhibition Specificity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The benzamide moiety is a well-established zinc-binding group (ZBG) in many HDAC inhibitors nih.gov. The nitrogen and oxygen atoms of the amide can chelate the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.

Research into substituted benzamides has revealed that modifications to the benzamide structure can lead to highly selective and potent HDAC inhibitors. For instance, a series of 2-substituted benzamides were found to be highly selective for HDAC3 nih.gov. One such compound, a 2-methylthiobenzamide derivative, exhibited an IC50 of 30 nM for HDAC3 and over 300-fold selectivity against all other HDAC isoforms nih.gov. The selectivity of these inhibitors is thought to arise from specific interactions with the protein structure surrounding the zinc ion nih.gov. While specific data on this compound is not available, its core benzamide structure suggests a potential for HDAC inhibition. The 3-acetylphenyl group would likely influence its binding affinity and isoform selectivity.

Table 1: HDAC Inhibition Specificity of Representative Benzamide Derivatives

CompoundTargetIC50 (nM)Selectivity
2-Methylthiobenzamide derivativeHDAC330>300-fold over other HDACs
2-Methylamino benzamide derivativeHDAC341>366-fold over HDAC1
2-Amino-6-fluorobenzamide derivativeHDAC1, 2, 3-4-fold between HDAC1 and HDAC3

Data is for representative 2-substituted benzamide derivatives and not this compound. nih.gov

Antiviral Properties and Target Interaction

Several N-phenyl benzamide derivatives have demonstrated antiviral activity against a range of viruses. One study identified two N-phenyl benzamides, CL212 and CL213, as effective inhibitors of Coxsackievirus A9 (CVA9), an enterovirus nih.gov. These compounds were found to act as capsid binders, stabilizing the virion and preventing uncoating, a crucial step in the viral replication cycle nih.gov. CL213 exhibited a half-maximal effective concentration (EC50) of 1.09 µM against CVA9 nih.gov. Another study reported on a series of N-phenylbenzamide derivatives with anti-Enterovirus 71 (EV 71) activity, with one compound showing IC50 values in the low micromolar range against several strains nih.govresearchgate.net. The antiviral mechanism for these compounds was not fully elucidated but is presumed to involve inhibition of a key viral process. The this compound structure fits the general profile of these active compounds, suggesting it could be investigated for similar antiviral properties.

Table 2: Antiviral Activity of Representative N-Phenyl Benzamide Derivatives

CompoundVirusEC50 / IC50 (µM)Target/Mechanism
CL213Coxsackievirus A91.09Capsid Binder
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 715.7 - 12Not specified

Data is for representative N-phenyl benzamide derivatives and not this compound. nih.govnih.govresearchgate.net

Antioxidant Capacity Investigations

Anti-Inflammatory Modulatory Effects

Benzamides have been investigated for their anti-inflammatory properties. Some studies suggest that their mechanism of action may involve the inhibition of the transcription factor NF-κB nih.gov. NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) nih.gov. For example, the N-substituted benzamides metoclopramide and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice nih.gov. While no specific anti-inflammatory data for this compound has been reported, its benzamide core suggests that it could be a candidate for investigation into its potential modulatory effects on inflammatory pathways.

Enzyme Inhibition Kinetics and Specificity

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in neutrophils. It plays a role in the innate immune response but can also contribute to tissue damage in inflammatory conditions through the production of reactive oxygen species. While there is no specific research on the inhibition of MPO by this compound, the broader field of MPO inhibitors includes a diverse range of chemical structures. The potential for a benzamide derivative to inhibit MPO would depend on its ability to interact with the active site of the enzyme.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the active site nih.govnih.govresearchgate.netresearchgate.net. Various classes of compounds have been investigated as urease inhibitors. Although there are no specific studies on this compound as a urease inhibitor, the amide functionality present in its structure is a common feature in some known urease inhibitors. Further research would be needed to determine if this compound possesses any activity against this enzyme.

Soluble Epoxide Hydrolase (sEH) Inhibition

The benzamide moiety is a well-established pharmacophore in the design of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure, inflammation, and pain. nih.govacs.org Pharmacological inhibition of sEH is a therapeutic strategy to stabilize the levels of endogenous epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic properties. nih.govnih.gov

While specific IC50 values for this compound are not available, the structure-activity relationships (SAR) of numerous benzamide-based sEH inhibitors have been explored, providing insights into its potential activity. The general pharmacophore model for amide and urea-based sEH inhibitors suggests that the central amide or urea group forms crucial hydrogen bonds with key amino acid residues in the active site of the enzyme. researchgate.net The potency of these inhibitors is often modulated by the nature of the substituents on the aromatic rings. For instance, intensive structural modifications of benzamide derivatives containing a urea moiety have led to the identification of highly potent sEH inhibitors with IC50 values in the nanomolar range. nih.gov

A selection of benzamide derivatives and their reported sEH inhibitory activities are presented in the interactive table below to illustrate the potential potency of this class of compounds.

Compound IDModificationTargetIC50 (nM)
B15 Benzamide derivative with urea moietysEH0.03 ± 0.01
5a N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) ureasEH7.0
1e 3-amino-N-(4-bromophenyl)-4-methoxybenzamideEV 715700 ± 800

This table presents data on benzamide derivatives to provide context for the potential activity of this compound. The IC50 values are indicative of the inhibitory potential of the benzamide scaffold against sEH and other targets.

The presence of the acetyl group on the phenyl ring of this compound could influence its binding affinity and selectivity for sEH. Further empirical studies are necessary to quantify its specific inhibitory potency and to elucidate its precise mechanism of action at the molecular level.

Molecular Target Interactions and Binding Affinity

The N-phenylbenzamide scaffold is recognized for its ability to interact with a diverse range of biological targets, suggesting that this compound may also exhibit a degree of polypharmacology. Research on related compounds has demonstrated interactions with enzymes and receptors involved in various physiological processes.

For example, various N-benzylbenzamide derivatives have been synthesized and shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. nih.gov Additionally, certain o-methoxyphenylpiperazine derivatives with a terminal benzamide fragment have displayed significant affinity for dopamine D2 and serotonin 5-HT1A receptors. nih.gov The binding affinity of these compounds is typically in the nanomolar to micromolar range, indicating a potential for this compound to interact with G-protein coupled receptors.

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a protein target. umpr.ac.idscialert.netmdpi.com These in silico methods can provide valuable insights into the potential interactions of this compound with various protein targets. For instance, docking studies with other benzamide derivatives have been used to predict their analgesic potential by assessing their binding to relevant receptors. umpr.ac.id While no specific docking studies for this compound are publicly available, its structure could be modeled to explore its potential fit within the binding sites of various enzymes and receptors.

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. Aromatic compounds, due to their planar structures, have the potential to interact with DNA through various modes, including intercalation between base pairs or binding to the minor groove.

While there is no direct evidence to suggest that this compound acts as a DNA intercalator, the general properties of benzamides in this context have been investigated. Studies have identified DNA as a potential binding site for benzamide, with binding being dependent on the nature of the DNA. nih.gov For instance, the binding of a labeled benzamide derivative was found to be significantly higher to the coenzymic DNA of poly(ADP-ribose) polymerase compared to unfractionated calf thymus DNA. nih.gov X-ray crystallographic analysis of a model complex between 9-ethyladenine and benzamide revealed specific hydrogen bonding, but the aromatic ring of benzamide did not intercalate between the adenine molecules. nih.gov

It is important to note that DNA-catalyzed hydrolysis of aromatic amides has also been reported, indicating a chemical interaction between DNA and this class of compounds. nih.gov However, this does not necessarily imply a stable binding or intercalation event in a biological context. The potential for this compound to bind to DNA remains speculative and would require dedicated biophysical studies, such as UV-Vis spectroscopy, fluorescence spectroscopy, and viscometry, to be confirmed.

Future Perspectives and Advanced Research Trajectories

Rational Design of Novel N-(3-acetylphenyl)benzamide Analogues

Rational drug design involves the strategic development of new molecules based on a thorough understanding of their biological targets. For this compound, this approach focuses on modifying its core structure to enhance desired pharmacological properties. The design of novel analogues is often guided by established pharmacophores and the goal of improving efficacy and selectivity for specific biological targets. rsc.org

Key strategies for creating new analogues include:

Substitution on Aromatic Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) onto the phenyl or benzoyl rings can significantly alter the compound's electronic and steric properties. This can influence binding affinity, metabolic stability, and bioavailability. For example, studies on related benzamide (B126) structures have shown that the position and nature of substituents are critical for activities like sirtuin-2 (SIRT2) inhibition. nih.gov

Modification of the Acetyl Group: The acetyl moiety is a prime site for chemical alteration. It can be reduced to an alcohol, oxidized to a carboxylic acid, or used as a handle to introduce more complex side chains, thereby exploring new interactions with target proteins.

Amide Bond Isosteres: Replacing the central amide bond with bioisosteres (groups with similar physical or chemical properties) can modulate the compound's stability and conformational flexibility, potentially leading to improved pharmacokinetic profiles.

Scaffold Hopping: Entirely new scaffolds that mimic the spatial arrangement of the key functional groups of this compound can be designed to discover compounds with novel intellectual property and potentially better properties.

The synthesis of these rationally designed analogues often follows established chemical pathways, such as the condensation of substituted anilines with corresponding benzoic acids or benzoyl chlorides. researchgate.net For instance, a series of 3-(benzylsulfonamido)benzamides were synthesized to optimize potency for SIRT2 inhibition, demonstrating a clear application of rational design. nih.gov

Elucidation of Comprehensive Structure-Activity Relationships (SAR) for Enhanced Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. By synthesizing a series of related analogues and evaluating their effects, researchers can build a comprehensive map that guides the optimization of lead compounds.

For the this compound scaffold, SAR studies would involve systematically altering parts of the molecule and measuring the impact on a specific biological endpoint, such as enzyme inhibition or cellular activity. A study on related benzamide derivatives targeting acetylcholinesterase (AChE) revealed that the substitution pattern significantly influenced inhibitory activity and selectivity. nih.gov For instance, moving a dimethylamine side chain from one position to another on the benzamide ring markedly changed its effectiveness against AChE versus butyrylcholinesterase (BChE). nih.gov

The data below, derived from studies on analogous benzamide structures, illustrates how SAR findings are typically presented.

Compound ScaffoldSubstituent/ModificationTargetObserved Activity ChangeReference
Benzamide DerivativesVarying position of dimethylamine side chainAChE/BChEMarkedly influenced inhibitory activity and selectivity nih.gov
Picolinamide vs. BenzamideCore scaffold changeAChEPicolinamide derivatives showed stronger bioactivity nih.gov
3-(Benzylsulfonamido)benzamidesRemoval of N-methyl groupSIRT2Led to inactive compounds, indicating the group's importance nih.gov
Benzoic Acid DerivativesAddition of p-fluoro, p-chloro, p-bromo groupsAnti-sicklingActive compounds predicted by mathematical QSAR models iomcworld.com

These studies underscore the importance of systematic structural modification. By understanding which groups enhance potency, improve selectivity, or confer better metabolic stability, chemists can iteratively refine the this compound structure to produce highly effective and specific therapeutic agents.

Exploration of New Biological Targets and Therapeutic Applications

While this compound has been investigated for anti-inflammatory and anti-cancer properties, its versatile benzamide core is present in drugs with a wide array of therapeutic uses, suggesting that its analogues could be effective against numerous other biological targets. evitachem.comwalshmedicalmedia.com The exploration of new applications is a significant future direction.

Potential new therapeutic areas for this compound derivatives include:

Neurodegenerative Diseases: Compounds targeting enzymes like acetylcholinesterase are used in Alzheimer's disease treatment. nih.gov The benzamide scaffold is a promising starting point for developing new AChE inhibitors. nih.gov Furthermore, inhibitors of SIRT2, based on a 3-(benzylsulfonamido)benzamide structure, have shown neuroprotective effects in models of Huntington's disease. nih.gov

Oncology: Beyond general cytotoxicity, specific pathways can be targeted. For example, novel benzamide derivatives have been developed as potent antagonists of the Smoothened receptor, which plays a key role in the Hedgehog signaling pathway implicated in various cancers. nih.gov

Infectious Diseases: Benzimidazole derivatives, which can be conceptually linked to benzamides, are known to have potent antimicrobial and anticancer effects. researchgate.net The benzamide scaffold itself has been explored for activity against various bacterial and fungal pathogens. researchgate.net

Metabolic Diseases: Certain benzenesulfonamides carrying a benzamide moiety have been identified as potent inhibitors of carbonic anhydrase isoenzymes (hCA I and hCA II), which are involved in various physiological processes. nih.gov

This diversification of targets relies on screening existing and novel analogues against a wide range of enzymes, receptors, and cellular pathways to uncover previously unknown biological activities.

Integration of Cheminformatics and Artificial Intelligence in Compound Discovery

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by dramatically accelerating the process of identifying and optimizing new drug candidates. nih.govnih.gov These computational tools can be applied to the this compound scaffold to streamline future research.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): Modern QSAR models use machine learning algorithms to build predictive models that correlate chemical structures with biological activities. mdpi.com By training a model on a set of known this compound analogues and their measured potencies, researchers can predict the activity of virtual, yet-to-be-synthesized compounds, prioritizing the most promising candidates. iomcworld.commdpi.com

Molecular Docking and Dynamics: These computational techniques simulate how a ligand (e.g., a benzamide derivative) binds to the three-dimensional structure of a target protein. rsc.orgresearchgate.net This provides insights into the specific molecular interactions driving binding affinity and can guide the rational design of analogues with improved fits.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. cognizant.com These models can be trained on the vast space of known chemical structures and biological activities to generate novel benzamide-like structures that are optimized for potency against a specific target while also possessing favorable drug-like properties (e.g., good solubility, low toxicity). cognizant.com

Virtual Screening: AI-powered platforms can rapidly screen massive virtual libraries containing millions or even billions of chemical structures to identify those most likely to be active against a target of interest. blogspot.com This allows for the efficient exploration of a much larger chemical space than is possible with physical screening alone.

By leveraging these AI and cheminformatics tools, researchers can move from a hypothesis to a promising lead compound more quickly and with a higher probability of success, making the future of drug discovery for this compound and its analogues particularly promising. nih.gov

Q & A

Q. What are the standard synthetic routes for N-(3-acetylphenyl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling 3-acetylphenylamine with benzoyl chloride derivatives. A validated method employs nickel-catalyzed reductive cross-coupling between N-acyl benzotriazoles and aryl halides, yielding the target compound in 63% efficiency under mild conditions (dichloromethane solvent, room temperature) . Alternative approaches use triethylamine as a base to neutralize HCl byproducts, ensuring controlled amide bond formation. Optimization includes maintaining anhydrous conditions and slow reagent addition to minimize side reactions.

Q. How is this compound characterized structurally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 8.60 ppm for aromatic protons, 198.4 ppm for acetyl carbonyl) confirm regiochemistry and purity .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) are resolved using SHELXL for refinement .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺ at m/z 328.32) validate molecular weight .

Q. What are the common chemical reactions involving this compound?

The compound undergoes:

  • Oxidation : Acetyl groups convert to carboxylic acids using KMnO₄/CrO₃ .
  • Reduction : LiAlH₄ reduces amides to amines .
  • Substitution : Chlorine/bromine atoms on the benzamide ring are replaced by nucleophiles (e.g., amines, thiols) under basic conditions .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for biological activity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like histone deacetylases (HDACs) or PARP-1, prioritizing derivatives with improved binding affinity .
  • QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with anticancer potency .
  • DFT calculations : Predict redox potentials and nucleophilic sites for reaction pathway optimization .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Dose-response profiling : HDAC inhibition by benzamide derivatives shows brain-region selectivity (e.g., frontal cortex vs. striatum), requiring region-specific assays to avoid false negatives .
  • Metabolic stability assays : Liver microsome studies differentiate intrinsic activity from pharmacokinetic artifacts .
  • Crystallographic validation : Compare ligand-bound protein structures (e.g., HDAC-MS-275 complexes) to confirm binding modes .

Q. How are crystallographic software tools (e.g., SHELX, ORTEP) applied to analyze this compound derivatives?

  • Structure refinement : SHELXL refines diffraction data with constraints for disordered acetyl groups .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty in crystal lattices .
  • Twinned data handling : SHELXD/SHELXE resolve pseudo-merohedral twinning common in benzamide derivatives .

Q. What mechanisms explain the biological selectivity of this compound derivatives?

  • HDAC isoform specificity : MS-275 analogs preferentially inhibit HDAC1/3 over HDAC6 due to steric clashes with the larger HDAC6 active site .
  • Redox modulation : Nitro groups on derivatives participate in cellular redox cycling, enhancing pro-apoptotic effects in cancer cells .
  • Blood-brain barrier penetration : LogP values (~2.5) and polar surface area (<90 Ų) optimize CNS bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.